molecular formula C33H40BrP B3282689 Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide CAS No. 75499-95-5

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide

Cat. No. B3282689
CAS RN: 75499-95-5
M. Wt: 547.5 g/mol
InChI Key: PQBSWSAKCBVGRL-ANLBGZKPSA-M
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Description

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide is a complex organic compound . It belongs to the class of organic compounds known as sesquiterpenoids, which are terpenes with three consecutive isoprene units .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a phosphonium group attached to a bromide ion, and a long carbon chain with multiple double bonds . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight, density, boiling point, and melting point, can be found in chemical databases .

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. As a sesquiterpenoid, it may interact with biological systems in a manner similar to other compounds in this class .

properties

IUPAC Name

triphenyl-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40P.BrH/c1-28(2)16-14-17-29(3)18-15-19-30(4)26-27-34(31-20-8-5-9-21-31,32-22-10-6-11-23-32)33-24-12-7-13-25-33;/h5-13,16,18,20-26H,14-15,17,19,27H2,1-4H3;1H/q+1;/p-1/b29-18+,30-26+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSWSAKCBVGRL-ANLBGZKPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide
Reactant of Route 2
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide
Reactant of Route 3
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide
Reactant of Route 4
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide
Reactant of Route 5
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide
Reactant of Route 6
Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide

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